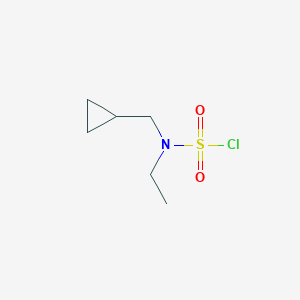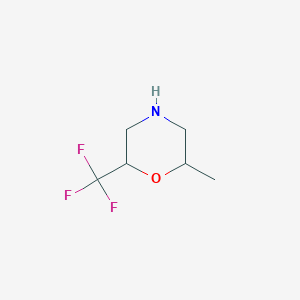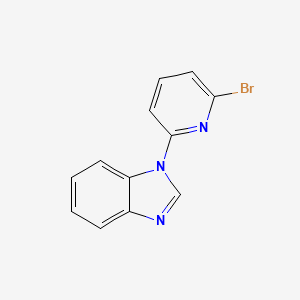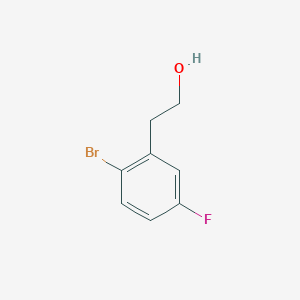![molecular formula C13H23NO4 B1529516 Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate CAS No. 1445951-75-6](/img/structure/B1529516.png)
Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate
Vue d'ensemble
Description
Racemic mixtures are 50:50 mixtures of two enantiomers . They are mirror images of each other and rotate plane-polarized light in an equal but opposite direction, making them optically inactive .
Synthesis Analysis
The synthesis of such compounds generally involves the reaction of a racemate with an enantiomerically pure chiral reagent, giving a mixture of diastereomers . These can be separated due to their different physical properties .Molecular Structure Analysis
The compound belongs to the class of organic compounds known as cyclic peptides . These are compounds containing a cyclic moiety bearing a peptide backbone .Chemical Reactions Analysis
As noted earlier, chiral compounds synthesized from achiral starting materials and reagents are generally racemic . Separation of racemates into their component enantiomers is a process called resolution .Physical And Chemical Properties Analysis
Enantiomers have identical physical properties, such as solubility and melting point . Diastereomers, on the other hand, have different physical properties .Applications De Recherche Scientifique
A racemic mixture , or racemate, is a mixture that has equal amounts of left- and right-handed enantiomers of a chiral molecule or salt . Racemic mixtures are rare in nature, but many compounds are produced industrially as racemates . They are optically inactive as the enantiomers cancel out each other’s effect and the plane of polarized light will not change .
Racemic mixtures have various applications in different scientific fields, particularly in chemistry and pharmaceuticals . For instance, they are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals . They are also used in the asymmetric synthesis of chiral alcohols, based on their high stereoselectivity under mild conditions .
The methods of application or experimental procedures usually involve the use of alcohol dehydrogenases (ADHs), which are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones by transferring C4-hydride from NAD(P)H to the carbonyl carbon of an aldehyde or ketone substrate .
-
Pharmaceuticals : Racemic mixtures are often used in the production of pharmaceuticals . The two enantiomers of a chiral molecule can have different biological activities. For example, one enantiomer might have the desired therapeutic effect, while the other could be inactive or even have adverse effects . Therefore, the separation of racemic mixtures, a process known as resolution, is crucial in pharmaceuticals .
-
Synthesis of Chiral Molecules : Racemic mixtures are used in the synthesis of chiral molecules . Chiral molecules are molecules that cannot be superimposed on their mirror images. They are important in many chemical reactions because they often have different reactivities .
-
Biocatalysis : Racemic mixtures are used as biocatalysts for the dynamic kinetic resolution of racemic substrates . This process allows for the preparation of enantiomerically pure chemicals .
-
Asymmetric Synthesis : Racemic mixtures are used in the asymmetric synthesis of chiral alcohols . This process is based on their high stereoselectivity under mild conditions .
-
Resolution of Enantiomers : Racemic mixtures can be separated into their component enantiomers, a process called resolution . Since enantiomers have identical physical properties, such as solubility and melting point, resolution is extremely difficult. Diastereomers, on the other hand, have different physical properties, and this fact is used to achieve resolution of racemates .
-
Production of Fine Chemicals : Racemic mixtures are used in the production of fine chemicals . These chemicals are produced in small quantities and require a high degree of purity .
-
Pharmaceuticals : Racemic mixtures are often used in the production of pharmaceuticals . The two enantiomers of a chiral molecule can have different biological activities. For example, one enantiomer might have the desired therapeutic effect, while the other could be inactive or even have adverse effects . Therefore, the separation of racemic mixtures, a process known as resolution, is crucial in pharmaceuticals .
-
Synthesis of Chiral Molecules : Racemic mixtures are used in the synthesis of chiral molecules . Chiral molecules are molecules that cannot be superimposed on their mirror images. They are important in many chemical reactions because they often have different reactivities .
-
Biocatalysis : Racemic mixtures are used as biocatalysts for the dynamic kinetic resolution of racemic substrates . This process allows for the preparation of enantiomerically pure chemicals .
-
Asymmetric Synthesis : Racemic mixtures are used in the asymmetric synthesis of chiral alcohols . This process is based on their high stereoselectivity under mild conditions .
-
Resolution of Enantiomers : Racemic mixtures can be separated into their component enantiomers, a process called resolution . Since enantiomers have identical physical properties, such as solubility and melting point, resolution is extremely difficult. Diastereomers, on the other hand, have different physical properties, and this fact is used to achieve resolution of racemates .
-
Production of Fine Chemicals : Racemic mixtures are used in the production of fine chemicals . These chemicals are produced in small quantities and require a high degree of purity .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl (3R,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-5-13(9-14)7-10(15)8-17-13/h10,15H,4-9H2,1-3H3/t10-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILGESIHSOUCBM-MFKMUULPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2(C1)C[C@H](CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine](/img/structure/B1529433.png)
![4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B1529434.png)
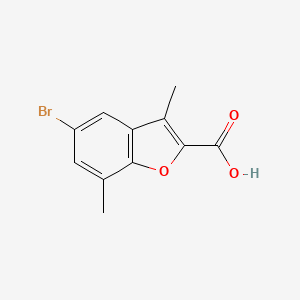
![2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1529436.png)
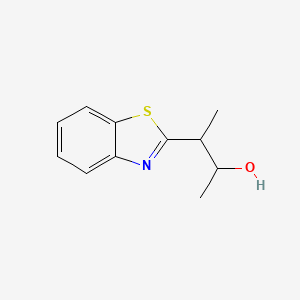
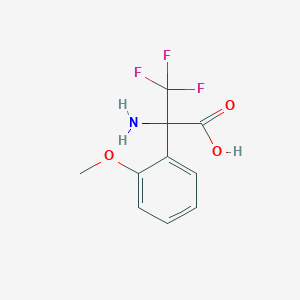
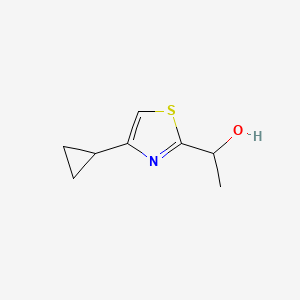
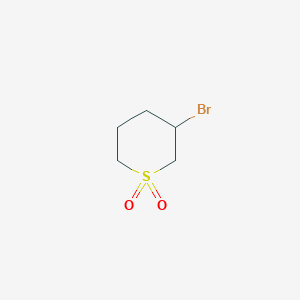
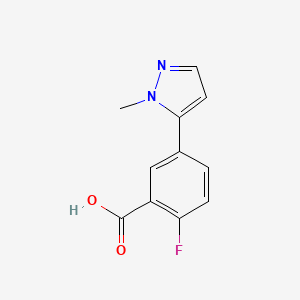
![1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1529447.png)
